molecular formula C9H14O2 B12507318 3-Hydroxy-5-isopropylcyclohex-2-EN-1-one

3-Hydroxy-5-isopropylcyclohex-2-EN-1-one

Cat. No.: B12507318
M. Wt: 154.21 g/mol
InChI Key: XWJXIXLAUVCFTM-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isopropylcyclohex-2-EN-1-one is an organic compound with the molecular formula C10H16O2 It is a cyclohexenone derivative, characterized by the presence of a hydroxyl group and an isopropyl group on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-isopropylcyclohex-2-EN-1-one typically involves multi-step reactions. One common method includes the use of sodium methoxide in methanol as a reagent . The reaction conditions often require an alkaline medium to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-isopropylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-isopropylcyclohex-2-EN-1-one.

    Reduction: Formation of 3-hydroxy-5-isopropylcyclohexanone.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

3-Hydroxy-5-isopropylcyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isopropylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-isopropylcyclohex-2-EN-1-one is unique due to its specific substitution pattern on the cyclohexene ring. The presence of both a hydroxyl group and an isopropyl group imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-hydroxy-5-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h5-7,10H,3-4H2,1-2H3

InChI Key

XWJXIXLAUVCFTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=CC(=O)C1)O

Origin of Product

United States

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